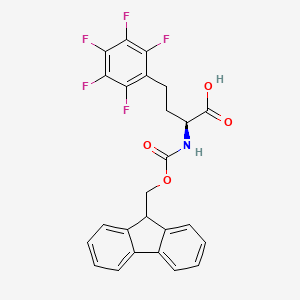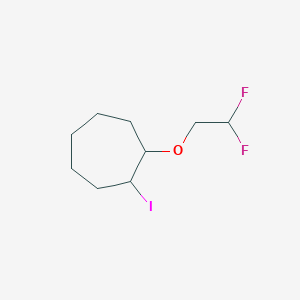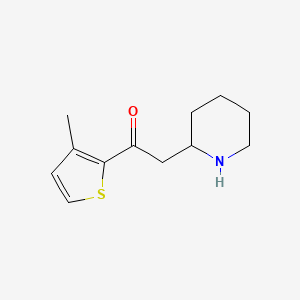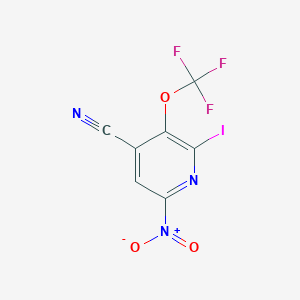![molecular formula C15H19NO5 B13079993 4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylicacid](/img/structure/B13079993.png)
4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylic acid is a complex organic compound with the molecular formula C16H21NO4. This compound is characterized by the presence of a benzyloxycarbonyl group, an amino group, and a carboxylic acid group attached to an oxane ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylic acid typically involves the reaction of benzyloxycarbonyl chloride with an appropriate amine to form the benzyloxycarbonyl-protected amine. This intermediate is then reacted with an oxane derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylic acid is utilized in various fields of scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The compound may also interact with cellular pathways involved in metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(([(Benzyloxy)carbonyl]amino)methyl)benzoic acid
- 4-(([(Benzyloxy)carbonyl]amino)methyl)cyclohexanecarboxylic acid
Uniqueness
4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylic acid is unique due to its oxane ring structure, which imparts distinct chemical properties compared to its analogs. This structural difference can influence its reactivity and interactions with biological targets .
Propiedades
Fórmula molecular |
C15H19NO5 |
|---|---|
Peso molecular |
293.31 g/mol |
Nombre IUPAC |
4-(phenylmethoxycarbonylaminomethyl)oxane-4-carboxylic acid |
InChI |
InChI=1S/C15H19NO5/c17-13(18)15(6-8-20-9-7-15)11-16-14(19)21-10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,16,19)(H,17,18) |
Clave InChI |
VNYBQDVNUDIAGA-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1(CNC(=O)OCC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Bromo-5-fluorospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B13079926.png)



![2-(2',3',5,6-Tetramethoxy-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B13079952.png)

![5-(Hydroxymethylidene)spiro[2.5]octan-6-one](/img/structure/B13079966.png)


![N-T-Boc-3-methyl-1,8-diazaspiro[4.5]decane](/img/structure/B13079988.png)



